



Spectroscopic Profile of 2-Fluorobenzyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluorobenzyl chloride

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluorobenzyl chloride** (CAS No. 345-35-7), a key intermediate in pharmaceutical synthesis and material science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a visual workflow for data acquisition.

Chemical Structure and Properties

• IUPAC Name: 1-(chloromethyl)-2-fluorobenzene

• Synonyms: α-Chloro-2-fluorotoluene

• CAS Number: 345-35-7[1]

Molecular Formula: C₇H₆ClF[1]

Molecular Weight: 144.57 g/mol [1]

· Appearance: Colorless to light yellow liquid

Density: 1.216 g/mL at 25 °C[1]

Boiling Point: 86 °C at 40 mmHg[1]



Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **2-Fluorobenzyl chloride**, providing critical information for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **2-Fluorobenzyl chloride** are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 2-Fluorobenzyl Chloride

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.5	m	-	Aromatic (1H)
~7.3	m	-	Aromatic (2H)
~7.1	m	-	Aromatic (1H)
4.75	S	-	-CH ₂ Cl

Data interpreted from publicly available spectra.

Table 2: 13C NMR Spectroscopic Data for 2-Fluorobenzyl Chloride

Chemical Shift (δ) ppm	Assignment
~160 (d, J ≈ 245 Hz)	C-F
~131 (d, J ≈ 4 Hz)	Aromatic C-H
~130 (d, J ≈ 8 Hz)	Aromatic C-H
~125 (d, J ≈ 2 Hz)	Aromatic C-H
~124 (d, J ≈ 15 Hz)	Aromatic C-Cl
~115 (d, J ≈ 22 Hz)	Aromatic C-H
~39 (d, J ≈ 2 Hz)	-CH₂Cl



Note: Precise chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency. The presented data is a representative example.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **2-Fluorobenzyl chloride** are presented below.

Table 3: IR Spectroscopic Data for 2-Fluorobenzyl Chloride

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2960	Medium	Aliphatic C-H stretch
~1610, 1585, 1495, 1455	Strong	Aromatic C=C skeletal vibrations
~1230	Strong	C-F stretch
~760	Strong	C-Cl stretch
~720	Strong	Ortho-disubstituted benzene ring bend

Data interpreted from publicly available spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratio (m/z) peaks for **2-Fluorobenzyl chloride** are listed below.

Table 4: Mass Spectrometry Data for 2-Fluorobenzyl Chloride



m/z	Relative Intensity	Assignment
144/146	Moderate	[M] ⁺ (Molecular ion, showing isotopic pattern for CI)
109	High	[M - CI]+
91	Low	[C ₇ H ₇]+ (Tropylium ion)

Data interpreted from publicly available spectra and fragmentation patterns of similar compounds.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluorobenzyl chloride in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.
- 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher sample concentration (50-100 mg) and a larger number of scans may be necessary to achieve a good signal-to-noise ratio.
- Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy (Neat Liquid) Protocol



- Sample Preparation: Place one drop of neat 2-Fluorobenzyl chloride onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Cell Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
- Data Acquisition: Mount the salt plate assembly in the spectrometer's sample holder. Record a background spectrum of the empty beam path. Then, acquire the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

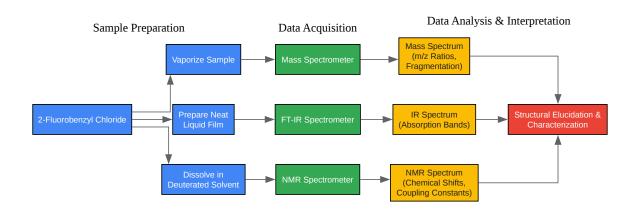
Mass Spectrometry (Electron Ionization) Protocol

- Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, the sample is vaporized in the ion source.
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-tocharge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the separated ions and record their abundance to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Fluorobenzyl chloride**.





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Caption: Workflow for Spectroscopic Analysis of **2-Fluorobenzyl Chloride**.

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References

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